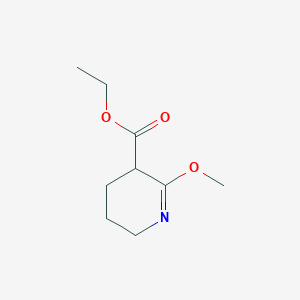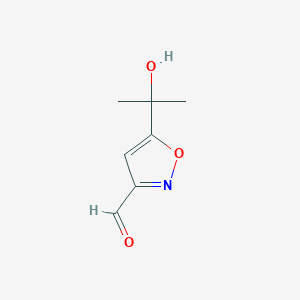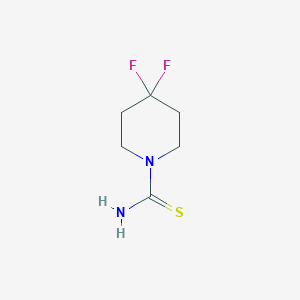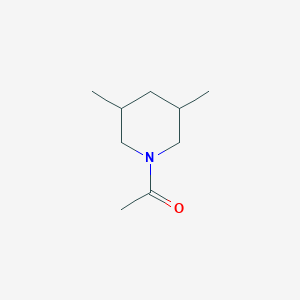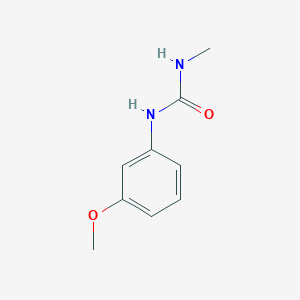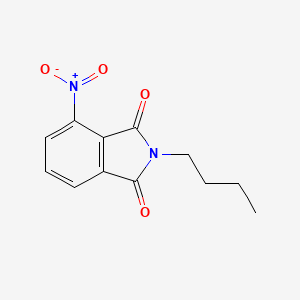![molecular formula C8H12ClFN2 B6613421 [2-(3-fluorophenyl)ethyl]hydrazine hydrochloride CAS No. 1197234-62-0](/img/structure/B6613421.png)
[2-(3-fluorophenyl)ethyl]hydrazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Fluorophenyl)ethylhydrazine hydrochloride, also known as 2-FPH, is a synthetic compound that has recently been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and has been explored for its ability to be used in lab experiments.
科学的研究の応用
[2-(3-fluorophenyl)ethyl]hydrazine hydrochloride has been studied for its potential applications in scientific research. It has been found to have a variety of biochemical and physiological effects, and has been explored for its ability to be used in lab experiments. For example, it has been studied for its potential use as a reagent in organic synthesis, as well as its ability to act as a catalyst in certain reactions. Additionally, it has been used in the synthesis of other compounds, such as heterocyclic compounds and polymers.
作用機序
The mechanism of action of [2-(3-fluorophenyl)ethyl]hydrazine hydrochloride is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes and receptors, which results in the biochemical and physiological effects that have been observed. Additionally, it is thought that the compound may also interact with certain proteins, which could explain its ability to act as a catalyst in certain reactions.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which can result in an increase in neurotransmitter levels. Additionally, it has been found to act as an agonist of certain receptors, such as the serotonin 5-HT2A receptor, which can result in an increase in serotonin levels. It has also been found to have an effect on the production of certain hormones, such as cortisol and testosterone.
実験室実験の利点と制限
[2-(3-fluorophenyl)ethyl]hydrazine hydrochloride has several advantages for use in lab experiments. For example, it is relatively simple to synthesize and can be used in a wide variety of reactions. Additionally, it has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying various biological processes. However, it also has some limitations. For example, it has been found to have a relatively short half-life, which can limit its usefulness in certain experiments. Additionally, it has been found to be toxic in high doses, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for [2-(3-fluorophenyl)ethyl]hydrazine hydrochloride. For example, further research could be conducted to better understand the mechanism of action of the compound. Additionally, further research could be conducted to explore its potential applications in drug development and therapeutics. Additionally, further research could be conducted to explore its potential use as a reagent in organic synthesis and as a catalyst in certain reactions. Finally, further research could be conducted to explore its potential use as a tool for studying various biological processes.
合成法
[2-(3-fluorophenyl)ethyl]hydrazine hydrochloride is synthesized by reacting 2-fluorophenylhydrazine with hydrochloric acid. This reaction is conducted in an aqueous solution, and the resulting product is a white crystalline solid. The reaction can be conducted at room temperature and is relatively simple to perform.
特性
IUPAC Name |
2-(3-fluorophenyl)ethylhydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2.ClH/c9-8-3-1-2-7(6-8)4-5-11-10;/h1-3,6,11H,4-5,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNWQQRUBQMXFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCNN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(7H-purin-6-yl)morpholin-2-yl]methanamine](/img/structure/B6613351.png)
![N-[(2-chlorophenyl)methyl]-2,2,3,3-tetramethylcyclopropane-1-carboxamide](/img/structure/B6613360.png)
![rac-tert-butyl (3R,4S)-3-amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate, cis](/img/structure/B6613368.png)
![ethyl 2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]propanoate](/img/structure/B6613375.png)

